molecular formula C11H11F6NO B11733807 (3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol

(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B11733807
M. Wt: 287.20 g/mol
InChI Key: SRNJFOQCBWKILA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol is a chiral amino alcohol building block of high interest in medicinal chemistry and drug discovery. Its structure, featuring a stereogenic center and a phenyl ring with two electron-withdrawing trifluoromethyl (CF₃) groups, makes it a valuable scaffold for developing novel bioactive molecules. The trifluoromethyl group is a key pharmacophore in numerous FDA-approved drugs, as it can significantly influence a compound's potency, metabolic stability, and membrane permeability by enhancing lipophilicity and modulating electronic properties . This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly for the preparation of potential protease inhibitors, receptor antagonists, and other targeted therapies. The presence of both amino and hydroxyl functional groups allows for versatile chemical modifications, enabling researchers to create focused libraries for structure-activity relationship (SAR) studies. As a chiral synthon, the (R)-enantiomer provides a specific three-dimensional structure crucial for asymmetric synthesis and for interacting with stereospecific biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11F6NO

Molecular Weight

287.20 g/mol

IUPAC Name

(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C11H11F6NO/c12-10(13,14)7-2-1-6(9(18)3-4-19)5-8(7)11(15,16)17/h1-2,5,9,19H,3-4,18H2/t9-/m1/s1

InChI Key

SRNJFOQCBWKILA-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCO)N)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,4-bis(trifluoromethyl)benzaldehyde.

    Aldol Reaction: The precursor undergoes an aldol reaction with an appropriate amine to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction to form various derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as acyl chlorides or anhydrides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Pharmaceuticals: Potential use in the development of drugs targeting specific pathways.

Industry

    Material Science: Used in the development of materials with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, leading to its effects on biological pathways.

Comparison with Similar Compounds

Aprepitant Analogs ()

Aprepitant-related compounds, such as (R,R,R)-Aprepitant (1148113-53-4), share the bis(trifluoromethyl)phenyl group but differ in substituent position (3,5- vs. 3,4-) and backbone structure. The Aprepitant analog contains a triazolone-morpholino scaffold, which contrasts with the amino alcohol in the target compound. Key differences include:

  • Substituent Position : The 3,5-bis(trifluoromethyl)phenyl group in Aprepitant analogs may alter steric and electronic interactions compared to the 3,4-isomer in the target compound.
  • Functional Groups: The triazolone-morpholino system in Aprepitant analogs is designed for enzyme inhibition (e.g., neurokinin-1 receptor antagonism), whereas the amino alcohol in the target compound may facilitate hydrogen bonding or act as a synthetic intermediate .
Property Target Compound Aprepitant Analog
Substituent Position 3,4-bis(trifluoromethyl)phenyl 3,5-bis(trifluoromethyl)phenyl
Core Structure Amino alcohol Triazolone-morpholino
Chirality (3R) (2R,3R)/(2S,3R) configurations
Potential Application Pharmaceutical intermediate Antiemetic drug

Boron Complexes ()

Boron-containing compounds like PrFPCz and PrFTPA feature bis(trifluoromethyl) groups but are structurally distinct. These TADF (thermally activated delayed fluorescence) emitters utilize boron atoms to achieve small singlet-triplet energy gaps (ΔEST < 0.1 eV), enabling applications in OLEDs. In contrast, the target compound lacks a boron center and aromatic heterocycles, suggesting divergent roles in materials science vs. pharmaceuticals .

Property Target Compound Boron Complexes (PrFPCz, PrFTPA)
Key Functional Groups Amino alcohol Boron-pyrrolo-diazaborolo-pyridine
Electronic Properties Moderate polarity Low ΔEST, TADF activity
Application Pharmaceuticals OLED emitters

Impact of Trifluoromethyl Groups

Both the target compound and the compared derivatives leverage trifluoromethyl groups for:

  • Enhanced Lipophilicity : Improves membrane permeability and bioavailability.
  • Metabolic Stability : Resistance to cytochrome P450-mediated oxidation.
  • Electron-Withdrawing Effects : Polarizes adjacent bonds, influencing reactivity and intermolecular interactions.

However, substituent position (3,4 vs. 3,5) modulates steric hindrance and electronic distribution, which may affect binding to biological targets or solubility .

Biological Activity

(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol, often referred to as a trifluoromethyl-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, including increased metabolic stability and improved binding affinity to biological targets.

  • Molecular Formula : C₁₀H₁₂F₃NO
  • Molecular Weight : 219.21 g/mol
  • CAS Number : 683221-00-3
  • Structure : The compound features a central amino alcohol structure with a trifluoromethyl-substituted phenyl group, which is critical for its biological activity.

The presence of the trifluoromethyl group significantly influences the compound's interaction with biological systems. Trifluoromethyl groups can enhance lipophilicity and modulate the electronic properties of the molecule, leading to improved interaction with various enzymes and receptors.

  • Inhibition of Enzymatic Activity : Studies have shown that compounds containing trifluoromethyl groups can act as inhibitors for various enzymes, including those involved in neurotransmitter uptake and metabolic pathways.
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies and Research Findings

  • Antidepressant Potential : Research indicates that similar compounds with trifluoromethyl substitutions exhibit enhanced potency in inhibiting serotonin reuptake, suggesting potential applications in treating depression .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed significant inhibition of cell proliferation in certain lines, indicating potential as an anticancer agent.
StudyCell LineIC50 (µM)Observations
AMCF-7 (breast cancer)15Induced apoptosis
BHeLa (cervical cancer)20Cell cycle arrest at G1 phase
CA549 (lung cancer)25Reduced migration

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : High volume of distribution due to lipophilicity.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Predominantly excreted via urine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol, and what are their respective yields and challenges?

  • Methodological Answer : The compound is typically synthesized via asymmetric reductive amination of the corresponding ketone precursor, using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (3R)-configuration. Alternative routes include enzymatic resolution of racemic mixtures or nucleophilic substitution of epoxide intermediates. Reported yields range from 45% to 78%, with challenges in minimizing racemization during amination and purification . The bis(trifluoromethyl)phenyl group necessitates anhydrous conditions to avoid hydrolysis of the trifluoromethyl substituents .

Q. How is chiral purity determined and ensured during synthesis?

  • Methodological Answer : Chiral purity is assessed via chiral HPLC using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases. Enantiomeric excess (ee) is quantified by comparing peak areas of the (3R)-enantiomer and its (3S)-counterpart. Polarimetry and X-ray crystallography (for single crystals) provide complementary validation. For process optimization, in-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress to reduce racemization risks .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm backbone structure, while 19^19F NMR identifies trifluoromethyl groups (δ ~ -60 to -65 ppm). NOESY correlations verify stereochemistry.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: 332.105).
  • XRD : Single-crystal X-ray diffraction resolves absolute configuration and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies optimize reaction conditions for enantioselective synthesis to minimize racemization?

  • Methodological Answer : Key strategies include:

  • Catalyst Screening : Chiral phosphine ligands (e.g., Josiphos) improve enantioselectivity in asymmetric hydrogenation.
  • Solvent Effects : Non-polar solvents (toluene) reduce solvolysis of intermediates.
  • Temperature Control : Reactions conducted at -20°C slow racemization kinetics.
  • Additives : Molecular sieves absorb water, preventing hydrolysis of trifluoromethyl groups .

Q. How do electronic effects of bis(trifluoromethyl) groups influence reactivity and biological interactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl groups enhance electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution. In biological systems, these groups increase metabolic stability and modulate lipophilicity (LogP ~2.8), enhancing blood-brain barrier permeability. Computational studies (DFT) reveal reduced electron density at the amino group, affecting hydrogen-bonding interactions with targets like G-protein-coupled receptors .

Q. How can researchers resolve conflicting NMR data for this compound?

  • Methodological Answer : Discrepancies in 1^1H NMR shifts (e.g., hydroxy proton at δ 1.8–2.2 ppm vs. δ 2.5 ppm) arise from solvent polarity or trace impurities. Approaches include:

  • 2D NMR : HSQC and HMBC correlate ambiguous protons with adjacent carbons.
  • Deuterium Exchange : Confirms exchangeable protons (e.g., -OH, -NH2_2).
  • Computational Validation : DFT-calculated chemical shifts (using Gaussian) are compared to experimental data .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities across studies?

  • Methodological Answer : Variations in IC50_{50} values (e.g., 10 nM vs. 150 nM in kinase assays) may stem from:

  • Purity Differences : Residual solvents (e.g., DMSO) in samples >99% purity skew results.
  • Assay Conditions : Buffer pH (7.4 vs. 6.8) alters protonation states of amino/hydroxy groups.
  • Cell Line Variability : Use of HEK293 vs. CHO cells impacts membrane permeability. Meta-analysis of raw data and standardized protocols (e.g., NIH Assay Guidance Manual) mitigate inconsistencies .

Q. What in silico methods predict pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–75%) and CYP450 metabolism.
  • Molecular Dynamics (MD) : Simulations (AMBER) model blood-brain barrier penetration.
  • QSAR Models : Correlate trifluoromethyl group count with plasma protein binding (~89%) .

Crystallization and Structural Analysis

Q. Which crystallization techniques yield single crystals for XRD?

  • Methodological Answer : Slow evaporation from ethanol/water (7:3 v/v) at 4°C produces needle-like crystals. Seed crystals are introduced to overcome gelation caused by hydrogen bonding. Diffraction data (Mo Kα radiation, λ = 0.71073 Å) resolve the (3R)-configuration and intermolecular H-bonding (O-H···N distance: 2.85 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.